Bis(phenylmercury) dodecenylsuccinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

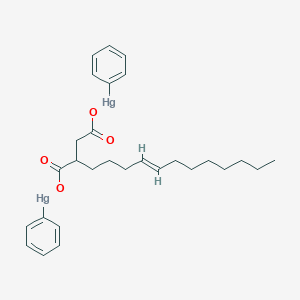

Bis(phenylmercury) dodecenylsuccinate is a useful research compound. Its molecular formula is C28H36Hg2O4 and its molecular weight is 837.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalyst in Polyurethane Production

Bis(phenylmercury) dodecenylsuccinate is primarily used as a catalyst in the synthesis of polyurethane products. Its unique properties allow it to initially retard the reaction, providing a longer working time before curing begins. This is particularly beneficial in applications where the reaction mixture must flow through narrow passages or when preparing high-rise foam panels.

Mechanism of Action :

- The compound acts by delaying the reaction between polyisocyanates and polyols, allowing for better processing and application before curing occurs .

- It promotes a rapid cure once the reaction commences, resulting in a fully cured product within a short timeframe.

Sealants and Coatings

In one notable case study, this compound was utilized in a sealant formulation for clay pipes. The mixture demonstrated:

- A pot life of approximately 5.9 minutes.

- A Shore A Hardness of 52 after 40 minutes.

- A significant viscosity build-up over time, indicating effective curing properties .

Foam Production

In another study, this compound was integral to producing polyurethane foam. The results showed:

- A cream time (initial foaming period) of 70 seconds.

- A tack-free time (time until the surface is dry) of about 20 minutes.

This demonstrates its efficiency in facilitating rapid foam formation while controlling the reaction rate .

Case Studies

| Study | Application | Results |

|---|---|---|

| Example I | Clay pipe sealant | Pot life: 5.9 min; Shore A Hardness: 52 after 40 min |

| Example II | Polyurethane foam | Cream time: 70 sec; Tack-free time: 20 min |

| Example III | High-rise foam panels | Effective curing with controlled viscosity build-up |

Environmental and Safety Considerations

While this compound is effective in industrial applications, it poses significant environmental risks due to its toxicity to aquatic organisms and potential long-term effects on ecosystems . Proper safety measures must be implemented when handling this compound to mitigate health risks associated with mercury exposure.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Bis(phenylmercury) dodecenylsuccinate, and how is the product characterized?

this compound is synthesized via a two-step process:

- Step 1 : Dodecene undergoes an ene reaction with maleic anhydride to form dodecenylsuccinic anhydride .

- Step 2 : The anhydride is derivatized with phenylmercury compounds (e.g., phenylmercury chloride) to yield the final product . Characterization : Use nuclear magnetic resonance (NMR) to confirm the succinate backbone, inductively coupled plasma mass spectrometry (ICP-MS) for mercury quantification, and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are recommended for detecting phenylmercury species in this compound?

- Ion-pairing chromatography with ICP-MS (IP-CV-ICP-MS) : Separates inorganic Hg, methylmercury, and phenylmercury species while quantifying mercury content .

- Reverse-phase chromatography (RP-ICP-MS) : Effective for detecting dimethylmercury and other organomercurials .

- Validate results using certified reference materials (e.g., methylethylmercury standards) to ensure accuracy .

Q. What historical applications of this compound inform its toxicity profile?

The compound was historically used as a fungicide and pesticide , but its phenylmercury moiety raises concerns about bioaccumulation and neurotoxicity. Studies on phenylmercury acetate (a related compound) show acute exposure effects, including hypotension, tachycardia, and gastrointestinal damage . Mercury residues in agricultural products were documented as early as the 1950s .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mercury content for this compound across studies?

- Cross-validation : Combine ICP-MS with cold vapor atomic fluorescence spectroscopy (CV-AFS) to address matrix interferences .

- Speciation analysis : Use IP-CV-ICP-MS to differentiate phenylmercury from inorganic mercury, which may explain variability in total Hg measurements .

- Sample preparation : Ensure rigorous digestion protocols (e.g., nitric acid/hydrogen peroxide) to release bound mercury .

Q. What non-mercury alternatives exist for this compound in antifungal applications, and how do their efficacies compare?

- Quaternary ammonium compounds : e.g., benzalkonium chloride, which disrupt microbial cell membranes.

- Copper-based fungicides : e.g., copper arsenate (historical) or modern copper hydroxide formulations .

- Synthetic succinate derivatives : e.g., dodecyl succinate propoxylates, which lack mercury but retain surfactant properties . Methodological note : Compare minimal inhibitory concentrations (MICs) against Fusarium spp. or Aspergillus spp. using broth microdilution assays .

Q. What methodologies are recommended for assessing the environmental persistence of this compound in soil?

- Isotopic tracing : Use enriched Hg isotopes (e.g., 202Hg) to track bioavailability and transformation pathways .

- Microcosm studies : Simulate soil conditions to measure degradation rates under varying pH and organic matter content .

- Speciation modeling : Predict phenylmercury partitioning between soil and water using WHAM VII or similar geochemical models .

Q. How do regulatory restrictions on phenylmercury compounds (e.g., EU Entry 62) impact contemporary research on this compound?

- Compliance : Ensure mercury content in research samples remains below 0.01% by weight to adhere to EU restrictions .

- Alternatives testing : Prioritize non-mercury compounds in experimental designs to align with global phase-out trends .

- Ethical approvals : Address mercury handling in institutional biosafety protocols, including waste disposal and exposure monitoring .

Q. Data Contradiction and Research Design

Q. How should researchers address conflicting data on the thermal stability of this compound?

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert (N2) and oxidative (air) atmospheres to identify degradation pathways .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., di-(phenylmercury) octanoate) to contextualize stability trends .

Q. What experimental controls are critical when studying mercury leaching from this compound in aquatic systems?

- Blank controls : Use mercury-free succinate analogs to distinguish leaching from background contamination.

- pH modulation : Test leaching rates at pH 5–9 to account for hydrolytic cleavage of Hg-O bonds .

- Biotic vs. abiotic : Compare sterile and microbial-active systems to assess bioremediation potential .

属性

CAS 编号 |

27236-65-3 |

|---|---|

分子式 |

C28H36Hg2O4 |

分子量 |

837.8 g/mol |

IUPAC 名称 |

[(E)-2-[2-oxo-2-(phenylmercuriooxy)ethyl]tetradec-6-enoyl]oxy-phenylmercury |

InChI |

InChI=1S/C16H28O4.2C6H5.2Hg/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*1-2-4-6-5-3-1;;/h8-9,14H,2-7,10-13H2,1H3,(H,17,18)(H,19,20);2*1-5H;;/q;;;2*+1/p-2/b9-8+;;;; |

InChI 键 |

KQWJRKDZPFQKFW-HUMMXKGPSA-L |

SMILES |

CCCCCCCC=CCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |

手性 SMILES |

CCCCCCC/C=C/CCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |

规范 SMILES |

CCCCCCCC=CCCCC(CC(=O)O[Hg]C1=CC=CC=C1)C(=O)O[Hg]C2=CC=CC=C2 |

Key on ui other cas no. |

27236-65-3 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。